S1P1 Receptor Modulation as a Class-Specific Differentiation Criterion
While no direct quantitative data exists for N-(2-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide itself, the 2-oxo-2H-chromene-3-carboxamide scaffold has been explicitly claimed as sphingosine-1-phosphate 1 (S1P1) receptor modulators with therapeutic utility in autoimmune and inflammatory conditions [1]. The patent disclosure includes multiple 8-substituted and N-aryl variants, establishing that this precise scaffold geometry is active at S1P1. The target compound's N-(2-ethylphenyl) substitution pattern is consistent with the patent's structural scope, suggesting potential S1P1 activity absent in chromene carboxamides lacking the 2-oxo group or carrying different N-substitution [1]. This class-level S1P1 linkage distinguishes the compound from generic coumarin derivatives that primarily target MAO or carbonic anhydrase.
| Evidence Dimension | Receptor target class |
|---|---|
| Target Compound Data | S1P1 receptor modulation (inferred from patent structural scope) |
| Comparator Or Baseline | Generic coumarins (MAO-B, CA inhibitors) - distinct target profile |
| Quantified Difference | No quantitative data available for direct comparison |
| Conditions | Patent claims US2012/0328661 A1 covering 2-oxo-2H-chromene-3-carboxamide derivatives |
Why This Matters
Procurement for immunology-focused screening programs should prioritize this compound over MAO-targeted coumarins based on its patent-backed S1P1 structural class assignment.
- [1] Allergan, Inc. (2012). COUMARIN COMPOUNDS AS RECEPTOR MODULATORS WITH THERAPEUTIC UTILITY. U.S. Patent Publication No. US2012/0328661 A1. View Source
